molecular formula C16H14FN3 B10902080 3-Amino-1-(4-fluorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-Amino-1-(4-fluorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B10902080
M. Wt: 267.30 g/mol
InChI Key: URYMFFZYNNGGSD-UHFFFAOYSA-N
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Description

3-AMINO-1-(4-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-1-(4-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to cyclization and amination reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-1-(4-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different pharmacological properties .

Scientific Research Applications

3-AMINO-1-(4-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-1-(4-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-AMINO-1-(4-CHLOROPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
  • 3-AMINO-1-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
  • 3-AMINO-1-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE

Uniqueness

The presence of the fluorine atom in 3-AMINO-1-(4-FLUOROPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs with different substituents .

Properties

Molecular Formula

C16H14FN3

Molecular Weight

267.30 g/mol

IUPAC Name

3-amino-1-(4-fluorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C16H14FN3/c17-11-7-5-10(6-8-11)15-13-4-2-1-3-12(13)14(9-18)16(19)20-15/h5-8H,1-4H2,(H2,19,20)

InChI Key

URYMFFZYNNGGSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=C(C=C3)F)N)C#N

Origin of Product

United States

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